molecular formula C19H15N3O4S B2814517 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 476321-51-4

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2814517
CAS No.: 476321-51-4
M. Wt: 381.41
InChI Key: LIWFQCTVRWQUPM-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This benzamide derivative features a pyrrolidine-2,5-dione (succinimide) moiety linked to a 6-methoxy-benzothiazole scaffold, a structural framework known to confer notable biological activity. Compounds within this chemical class have demonstrated potent broad-spectrum protective activity in established seizure models, including the maximal electroshock (MES) test and the 6 Hz model . The anticonvulsant activity is likely mediated by a multitargeted mechanism, potentially involving the inhibition of central sodium and calcium currents, as well as antagonism of the TRPV1 receptor . This makes such compounds promising candidates for the development of novel therapeutic strategies for epilepsy and neuropathic pain . Furthermore, the benzothiazole core is a privileged structure in drug discovery, associated with diverse pharmacological activities, including use as an anticonvulsant . The specific methoxy substitution on the benzothiazole ring can influence the compound's physicochemical properties and biological interactions. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human use. Researchers can employ this compound for lead optimization, structure-activity relationship (SAR) studies, and in vitro and in vivo pharmacological investigations to explore its full potential.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-26-13-5-6-14-15(10-13)27-19(20-14)21-18(25)11-3-2-4-12(9-11)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFQCTVRWQUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in:

  • Anticancer Therapy : Preliminary studies indicate that derivatives of benzothiazole exhibit anticancer properties. The incorporation of the dioxopyrrolidine moiety may enhance these effects by improving solubility and bioavailability.

Neuropharmacology

Research indicates that compounds with similar structures can influence neurotransmitter systems. The benzothiazole component is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and schizophrenia.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess antimicrobial properties. The presence of the dioxopyrrolidine ring may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme inhibition or activation. For instance, it may serve as a substrate or inhibitor in assays involving cytochrome P450 enzymes or other metabolic pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various benzothiazole derivatives, including those similar to the target compound. Results indicated significant cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective agents highlighted compounds with similar structural motifs that demonstrated protective effects against oxidative stress-induced neuronal damage. The study suggested that modifications to the dioxopyrrolidine structure could enhance neuroprotective efficacy.

Case Study 3: Antimicrobial Efficacy

In vitro tests revealed that certain benzothiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. Further modifications were proposed to optimize potency and reduce toxicity.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotential lead for anticancer drugs
NeuropharmacologyInfluence on neurotransmitter systems
Antimicrobial ActivityEffective against various bacterial strains
Biochemical AssaysPotential enzyme inhibitor

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The table below highlights key structural differences and similarities among analogues:

Compound Name / ID Substituents on Benzothiazole Dioxopyrrolidinyl Position Key Functional Differences Biological Activity/Findings References
Target Compound (BI64080) 6-methoxy 3-position of benzamide - Not explicitly reported in evidence
MPPB () None (linked to 2,5-dimethylpyrrole) 4-position of benzamide Pyrrole substituent ↑ Monoclonal antibody production; suppresses galactosylation
Z11 (ZINC11852541, ) 4-(1,3-benzothiazol-2-yl)thiazol-2-yl 4-position of benzamide Thiazole-benzothiazole hybrid Not reported in evidence
Compound 6-(dimethylsulfamoyl) 4-position of benzamide Sulfamoyl group Unknown; sulfamoyl may ↑ solubility
Compound 3-ethyl-4,6-difluoro 3-position of benzamide Fluorine and ethyl groups Fluorines may ↑ metabolic stability
Compound [1,3]dioxolo[4,5-f] fused ring 4-position of benzamide Fused dioxolane ring ↑ Rigidity; potential ↑ binding

Mechanistic Considerations

The dioxopyrrolidinyl group, common across all compounds, may facilitate covalent interactions with cysteine residues in target proteins (e.g., kinases or proteases). However, substituent variations alter selectivity:

  • Methoxy (Target): Electron-donating; may favor interactions with polar residues.
  • Dimethylpyrrole (MPPB): Hydrophobic; could bind to allosteric pockets .
  • Dioxolane (): Rigid structure might restrict conformational flexibility, improving affinity but limiting target range .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 6-methoxy-1,3-benzothiazol-2-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or DMF as solvent) to form the benzamide core.
  • Step 2: Introduction of the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or amidation reactions.
  • Optimization: Control reaction temperature (60–80°C) and use polar aprotic solvents (e.g., DMF, DMSO) to enhance yield. Purification via column chromatography or recrystallization improves purity .

Q. How can researchers validate the compound's structure post-synthesis?

Use NMR spectroscopy (¹H and ¹³C) to confirm the presence of the methoxy group (δ ~3.8 ppm for CH₃O), benzothiazole protons (aromatic δ 7.0–8.5 ppm), and pyrrolidine-dione carbonyl signals (δ ~170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallographic confirmation, X-ray diffraction is recommended .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀.
  • Enzyme inhibition: Fluorescence-based assays targeting DNA gyrase or dihydroorotase, with positive controls (e.g., ciprofloxacin for gyrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Core modifications: Replacing the methoxy group (6-position) with halogens (e.g., Cl, Br) enhances antibacterial activity but may reduce solubility.
  • Pyrrolidine-dione substitution: Introducing alkyl groups (e.g., methyl) at the pyrrolidine ring improves metabolic stability.
  • Benzothiazole optimization: 4-Ethyl analogs (as in related compounds) show higher DNA gyrase inhibition, suggesting steric and electronic effects are critical .

Q. What methodologies quantify the compound's impact on cellular metabolism in antibody-producing cells?

  • ATP measurement: Use intracellular ATP assay kits (e.g., luminescence-based) to link ATP levels to cell-specific productivity.

  • Glucose/lactate profiling: HPLC or BioProfile FLEX2 systems track glucose uptake and lactate production rates. Correlate these with mAb yields using cell-specific productivity formulas:

    Cell-specific productivity=ΔmAb concentrationViable cell densitydt\text{Cell-specific productivity} = \frac{\Delta \text{mAb concentration}}{\int \text{Viable cell density} \, dt}

    (See for protocols).

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay variability: Standardize cell lines (e.g., CHO-K1 vs. HEK293) and culture conditions (e.g., serum-free media).
  • Target specificity: Validate enzyme inhibition via CRISPR knockouts or competitive binding assays.
  • Data normalization: Use internal controls (e.g., β-actin for Western blots) and report IC₅₀ values with 95% confidence intervals .

Q. What advanced techniques analyze the compound's effect on N-linked glycosylation in therapeutic proteins?

  • Glycan profiling: Use EZGlyco mAb-N kits for 2-AB labeling, followed by HPLC with amide columns (e.g., XBridge BEH) to separate and quantify galactosylation levels.
  • Mechanistic studies: Treat cells with the compound and assess glycosyltransferase expression (e.g., β1,4-galactosyltransferase) via qPCR or proteomics .

Q. How do molecular docking studies inform target engagement for this compound?

  • Software tools: AutoDock Vina or Schrödinger Suite for docking into enzyme active sites (e.g., DNA gyrase ATP-binding pocket).
  • Key interactions: The pyrrolidine-dione group may form hydrogen bonds with catalytic residues (e.g., Asp81 in E. coli gyrase), while the benzothiazole moiety engages in π-π stacking .

Methodological Considerations

Q. What purification techniques maximize yield and purity for this compound?

  • Scale-up: Use flash chromatography with silica gel (hexane/EtOAc gradient) for intermediates.
  • Final purification: Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity.
  • Crystallization: Optimize solvent mixtures (e.g., methanol/water) for single-crystal growth .

Q. How should researchers design dose-response experiments for toxicity studies?

  • Range-finding: Start with 0.1–100 µM in log increments.
  • Endpoints: Measure apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 dye), and oxidative stress (ROS assays).
  • Statistical rigor: Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) to calculate LD₅₀ .

Data Presentation Guidelines

  • Structural analogs: Tabulate IC₅₀ values, solubility, and logP for derivatives (Example table):
DerivativeSubstituentIC₅₀ (DNA gyrase)LogP
6-Methoxy (target)-OCH₃2.1 µM3.2
4-Ethyl (analog)-CH₂CH₃0.8 µM3.8
6-Fluoro (analog)-F5.4 µM2.9
  • Metabolic data: Plot glucose uptake vs. ATP levels to illustrate metabolic shifts (Cite ).

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